2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
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Overview
Description
2-(4-Ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a phenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-ethoxybenzoyl hydrazine with phenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent selection, temperature control, and purification steps are crucial to achieving high purity and yield in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to ring opening or modification.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiadiazole derivatives or ring-opened products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its anti-inflammatory and anticancer properties. The compound’s ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exerts its effects is often related to its interaction with biological macromolecules. The compound can bind to enzymes, altering their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites, thereby blocking substrate access. The ethoxy and phenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
2-Phenyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-(4-Methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its electronic properties and biological activity.
Uniqueness: 2-(4-Ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-19-14-10-8-13(9-11-14)16-18-17-15(20-16)12-6-4-3-5-7-12/h3-11,16,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJUDQIQZPAFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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